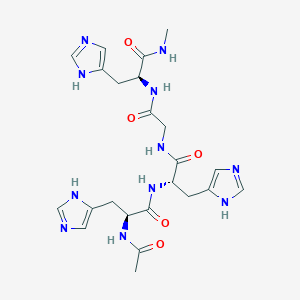

Ac-His-His-Gly-His-NHMe

Description

Properties

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[[2-[[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N11O5/c1-13(35)32-19(5-16-8-27-12-31-16)23(39)34-18(4-15-7-26-11-30-15)22(38)28-9-20(36)33-17(21(37)24-2)3-14-6-25-10-29-14/h6-8,10-12,17-19H,3-5,9H2,1-2H3,(H,24,37)(H,25,29)(H,26,30)(H,27,31)(H,28,38)(H,32,35)(H,33,36)(H,34,39)/t17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGPEYUEWGFBD-FHWLQOOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N11O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Histidine Rich Peptides in Metallobiochemistry

Histidine-rich peptides and protein domains are of profound importance in metallobiochemistry due to the unique properties of the histidine residue's imidazole (B134444) side chain. This side chain can act as a versatile ligand for a variety of metal ions, including copper, zinc, nickel, and cobalt. researchgate.netuct.ac.za The imidazole group is an effective metal binder, and its protonation state can change around physiological pH, allowing it to participate in pH-dependent regulation of metal binding and release. researchgate.net This capability is crucial in many biological processes where metal ions play either a structural or catalytic role. chemenu.com

The presence of multiple histidine residues within a peptide sequence, as seen in Ac-His-His-Gly-His-NHMe, creates a powerful chelating environment. researchgate.net These multi-histidine sites can mimic the metal-binding cores of complex metalloenzymes and other metalloproteins. rsc.org For instance, they are found in the active sites of enzymes like Cu,Zn-superoxide dismutase and in proteins involved in metal transport and storage. researchgate.net The study of histidine-rich sequences helps elucidate how the number and spacing of these residues influence metal ion affinity, the geometry of the resulting complex, and the redox properties of the bound metal. researchgate.net Furthermore, the interaction between metal ions and histidine-rich regions can induce specific structural conformations in the peptide, such as the formation of α-helices or stable macrochelates, which is a key aspect of metal-induced protein folding and function. researchgate.net

Overview of Synthetic Peptide Models in Structural and Functional Biology

Solid-Phase Peptide Synthesis Strategies for this compound

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like this compound. core.ac.ukresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. core.ac.ukgoogle.com The process consists of repeated cycles of deprotection, coupling, and washing steps. google.com

Protecting Group Chemistries and Coupling Efficiencies

The synthesis of a histidine-rich peptide such as this compound requires careful selection of protecting groups for the imidazole side chain of histidine to prevent side reactions and racemization. core.ac.ukpeptide.com The imidazole ring's reactivity can lead to complications during synthesis if not properly managed. core.ac.uk

Protecting Groups for Histidine: In Fmoc-based SPPS, which has largely replaced Boc chemistry, several protecting groups are available for the histidine side chain. peptide.comnih.gov Common choices include trityl (Trt), and its derivatives like 4-methyltrityl (Mtt). peptide.com The choice of protecting group can influence the efficiency of the synthesis and the final purity of the peptide. The trityl group is acid-labile and is typically removed during the final cleavage from the resin with trifluoroacetic acid (TFA). peptide.comnih.gov

Coupling Reagents: The formation of the peptide bond between amino acids is facilitated by coupling reagents. For histidine residues, which are prone to racemization, the choice of coupling reagent is critical. nih.govpeptide.com Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are common, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. peptide.comissuu.com More advanced phosphonium (B103445) and aminium salt-based reagents such as PyBOP, HBTU, and HATU offer high coupling efficiencies and are often preferred for challenging sequences, including those containing multiple histidine residues. peptide.comsigmaaldrich.com The efficiency of these reagents stems from their ability to form highly reactive activated esters. sigmaaldrich.com

Table 1: Common Protecting Groups and Coupling Reagents in Fmoc-SPPS for Histidine-Containing Peptides

| Category | Compound | Key Features |

|---|---|---|

| Histidine Protecting Groups | Trityl (Trt) | Acid-labile, commonly used in Fmoc synthesis. peptide.com |

| 4-Methyltrityl (Mtt) | More acid-labile than Trt, useful for specific applications. peptide.com | |

| Benzyloxymethyl (Bom) | Offers good protection but requires specific deprotection conditions. rsc.org | |

| Coupling Reagents | DIC/HOBt | Standard carbodiimide (B86325) method with an additive to reduce racemization. peptide.com |

| HBTU/HATU | Aminium-based reagents with high coupling efficiency. peptide.comsigmaaldrich.com | |

| PyBOP | Phosphonium-based reagent, effective for sterically hindered couplings. issuu.comsigmaaldrich.com |

Purification and Analytical Validation of this compound Preparations

Following synthesis and cleavage from the resin, the crude peptide product contains impurities such as truncated or deletion sequences and residual protecting groups. altabioscience.com Therefore, a robust purification and validation process is essential to obtain a high-purity product.

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying synthetic peptides. altabioscience.comchromatographyonline.comhplc.eu This technique separates the target peptide from impurities based on hydrophobicity. hplc.eu A C18 column is typically effective for peptides of this size. hplc.eu The mobile phase usually consists of a gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.netaltabioscience.com The presence of TFA can be problematic for biological assays, and a salt exchange step to acetate (B1210297) or hydrochloride salts may be necessary. altabioscience.commdpi.com

Analytical Validation: To confirm the identity and purity of the synthesized this compound, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by analyzing the chromatogram for a single, sharp peak corresponding to the target peptide. altabioscience.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) are used to verify the molecular weight of the peptide, confirming that the correct sequence has been synthesized. altabioscience.comchromatographyonline.com

Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. altabioscience.com

Edman Sequencing: Can be used to confirm the amino acid sequence from the N-terminus. altabioscience.com

Table 2: Analytical Techniques for Peptide Validation

| Technique | Purpose |

|---|---|

| RP-HPLC | Purity assessment. altabioscience.com |

| Mass Spectrometry | Molecular weight confirmation. altabioscience.com |

| Amino Acid Analysis | Verifies amino acid composition. altabioscience.com |

| Edman Sequencing | Confirms N-terminal sequence. altabioscience.com |

Considerations for N- and C-Terminal Modifications in this compound Analogues

The N-terminal acetylation and C-terminal N-methylamidation of this compound are crucial modifications that influence its properties. lifetein.comcreative-proteomics.com These modifications are introduced to increase the peptide's stability against degradation by exopeptidases and to mimic the structure of larger proteins where the termini are not free. lifetein.comtandfonline.comsigmaaldrich.comgenscript.com

Strategies for Site-Specific Labeling and Conjugation of this compound

The histidine residues in this compound offer unique opportunities for site-specific labeling and conjugation due to the reactivity of the imidazole side chain. researchgate.net These modifications are valuable for creating molecular probes for use in various biological studies. nih.govspringernature.com

Several strategies exist for the selective modification of histidine residues:

Nucleophilic Conjugation: This approach targets the N-3 nitrogen of the imidazole ring. Methods include reactions with epoxides or Michael acceptors. researchgate.net A visible-light-promoted reaction using thioacetal has also been developed for chemoselective modification at the N-3 position. researchgate.netrsc.org

Radical-Mediated C-H Alkylation: This strategy targets the C-2 position of the imidazole ring. It can be achieved using reagents like 4-alkyl-1,4-dihydropyridines under visible light, offering a different site for modification compared to nucleophilic addition. researchgate.netresearchgate.net

Metal-Coordinated Labeling: The ability of histidine to coordinate with metal ions can be exploited. For instance, a reactive Ni(II)-NTA probe can be used for site-specific covalent labeling of His-tagged proteins, a principle that can be adapted for histidine-rich peptides. rsc.org

Photoactivated Labeling: Light-driven reactions provide another avenue for specific histidine modification. rsc.org For example, diethylpyrocarbonate (DEPC) can be used in covalent labeling to distinguish between histidine tautomers, a method that could be adapted for specific labeling. acs.org

Enzymatic Modification: Engineered enzymes can be designed to carry out site-specific modifications on histidine residues, offering high selectivity. nih.gov

These labeling strategies allow for the attachment of various functional groups, such as fluorophores, biotin, or drug molecules, enabling the use of this compound in applications like fluorescence imaging, affinity purification, and targeted drug delivery. nih.govspringernature.comnih.gov

Conformational Landscape and Solution State Structural Characterization of Ac His His Gly His Nhme

Spectroscopic Approaches for Ac-His-His-Gly-His-NHMe Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides and proteins in solution. nih.gov The differential absorption of left and right circularly polarized light by the chiral peptide backbone provides a characteristic spectrum that can be deconvoluted to estimate the percentage of α-helix, β-sheet, turns, and random coil conformations. mdpi.comyoutube.com

For a short peptide like this compound, the CD spectrum is expected to be a composite of the contributions from its various conformational states. In aqueous solution, such peptides often exist as a dynamic ensemble of conformers rather than a single, rigid structure. The presence of three histidine residues can significantly influence the CD spectrum. The imidazole (B134444) side chain of histidine is known to contribute to the CD signal, and its protonation state, which is dependent on the pH of the solution, can further modulate the spectral features. nih.gov

Table 1: Expected CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength of Negative Maxima (nm) | Wavelength of Positive Maxima (nm) |

| α-Helix | ~222 and ~208 | ~192 |

| β-Sheet | ~218 | ~195 |

| Random Coil | ~195 | - |

Note: These are general ranges and the exact positions and intensities of the peaks can be influenced by the specific amino acid sequence and the solvent environment.

Studies on other histidine-containing peptides have shown that changes in pH can lead to conformational transitions that are observable by CD spectroscopy. nih.gov For this compound, it is anticipated that at physiological pH, where the imidazole groups may be partially protonated, the peptide might adopt a more extended or random coil-like conformation. In contrast, at pH values where the histidines are either fully protonated or deprotonated, different conformational preferences might emerge due to changes in electrostatic interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. nmims.eduyoutube.com A combination of one-dimensional and two-dimensional NMR experiments can provide a wealth of information about the peptide's conformation.

For this compound, the following NMR parameters would be crucial for structural elucidation:

Chemical Shifts (¹H, ¹³C, ¹⁵N): The chemical shifts of the backbone and side-chain atoms are highly sensitive to the local electronic environment and can provide initial indications of secondary structure elements. mdpi.com For instance, the Cα and Cβ chemical shifts are known to be reliable indicators of backbone conformation.

³J-Coupling Constants: The vicinal coupling constants, particularly ³J(HNHα), are related to the backbone dihedral angle φ through the Karplus equation. mdpi.com This allows for the determination of the torsion angles for each residue.

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are close in space (typically < 5 Å). uzh.ch The pattern of NOE connectivities is a primary source of information for determining the global fold of the peptide. For example, the presence of sequential dαN(i, i+1) NOEs is indicative of an extended conformation, while dNN(i, i+1) NOEs are characteristic of helical structures.

Temperature Coefficients: The temperature dependence of the amide proton chemical shifts can provide information about the involvement of these protons in intramolecular hydrogen bonds. A small temperature coefficient suggests that the amide proton is shielded from the solvent, possibly due to its participation in a hydrogen bond. mdpi.com

The three histidine residues in this compound present unique NMR spectroscopic features. The protons of the imidazole ring (C2-H and C4/5-H) give rise to distinct signals in the ¹H NMR spectrum, and their chemical shifts are sensitive to the protonation state and the local environment. nih.gov

Table 2: Key NMR Parameters for Structural Analysis of this compound

| NMR Parameter | Structural Information Obtained |

| Chemical Shifts (¹Hα, ¹³Cα, ¹³Cβ) | Secondary structure propensity |

| ³J(HNHα) Coupling Constants | Backbone dihedral angle φ |

| Nuclear Overhauser Effects (NOEs) | Inter-proton distances, global fold |

| Amide Proton Temperature Coefficients | Hydrogen bonding patterns |

| Histidine Imidazole Proton Shifts | Side-chain conformation and protonation state |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the conformation of the peptide backbone, particularly the amide bonds. mdpi.com The amide I band (primarily C=O stretching) and the amide II band (a combination of N-H in-plane bending and C-N stretching) are particularly sensitive to the secondary structure. mdpi.comnih.gov

Amide I Band: The frequency of the amide I band is correlated with the type of secondary structure. For example, α-helices typically show an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹ and a minor, higher frequency component. mdpi.com Random coil structures generally have a broad amide I band centered around 1640-1650 cm⁻¹.

Histidine Side Chain Vibrations: The imidazole ring of histidine has characteristic vibrational modes that can be observed in both IR and Raman spectra. okstate.edunih.gov The frequencies of these modes are sensitive to the protonation state of the imidazole nitrogen atoms and can be used to monitor pH-dependent structural changes. nih.govacs.org

Impact of Solvent Environment on this compound Conformations

The conformational preferences of a peptide are strongly influenced by its surrounding solvent environment. aps.org Solvents can affect the stability of different conformations by modulating intramolecular hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov

Polar Protic Solvents (e.g., Water, Methanol): In polar protic solvents, the peptide backbone can form hydrogen bonds with the solvent molecules. This can disrupt intramolecular hydrogen bonds that would otherwise stabilize specific secondary structures like helices or turns. Consequently, in water, small flexible peptides like this compound are likely to exist in a more extended or random coil-like conformational ensemble. aps.org

Apolar/Less Polar Solvents (e.g., Chloroform, Dimethyl Sulfoxide): In less polar environments, intramolecular hydrogen bonding becomes more favorable as the competition from the solvent is reduced. rsc.org This can promote the formation of more compact, folded structures such as β-turns or helical turns. Computational studies on other peptides have shown a shift from random coil to helical or β-hairpin conformations when moving from water to less polar solvents. rsc.orgnih.gov

Solvent-Induced Conformational Transitions: The transition between different conformational states can be induced by changing the solvent composition. For instance, the addition of organic co-solvents like trifluoroethanol (TFE) is known to promote helical structures in many peptides.

Molecular dynamics simulations of peptides in different explicit solvents have shown that the solvent's ability to hydrate (B1144303) the peptide backbone is a key factor in determining the conformational propensity. aps.org For this compound, it is expected that its conformational landscape will be highly dependent on the solvent, with a more diverse population of conformers in polar solvents and a potential shift towards more ordered structures in less polar environments.

Conformational Dynamics and Flexibility of this compound

Small peptides are inherently flexible molecules that can rapidly interconvert between different conformational states. mdpi.comnih.gov The conformational dynamics of this compound will be influenced by its specific amino acid sequence.

Glycine (B1666218) Residue: The presence of a glycine residue, which lacks a side chain, imparts significant conformational flexibility to the peptide backbone. nih.gov Glycine can adopt a wider range of φ and ψ dihedral angles compared to other amino acids, allowing the peptide to access a larger region of conformational space.

Proline's Influence on Flexibility: While not present in this peptide, the inclusion of proline is known to increase the flexibility of peptides. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are a powerful computational tool for exploring the conformational dynamics of peptides. h-its.org By simulating the motion of the peptide over time in a given solvent, MD can provide a detailed picture of the conformational landscape, the populations of different conformers, and the timescales of their interconversion. researchgate.net For this compound, MD simulations could reveal the preferred conformations and the pathways of conformational transitions, complementing the experimental data from spectroscopic techniques. nih.gov

Metal Ion Coordination Chemistry of Ac His His Gly His Nhme

Thermodynamic and Kinetic Aspects of Metal Ion Binding to Ac-His-His-Gly-His-NHMe

The formation and stability of metal complexes with this compound are governed by fundamental thermodynamic and kinetic principles. The stoichiometry of these complexes, their stability constants, and the influence of pH on the distribution of different species are critical to understanding their behavior in a chemical or biological system.

Stoichiometry and Stability Constants of this compound Complexes

The interaction between a metal ion (M) and the peptide ligand (L), this compound, can result in the formation of complexes with various stoichiometries, most commonly ML, ML₂, and sometimes polynuclear species, depending on the concentration and the specific metal ion. The stability of these complexes is quantified by their stability constants (log β), which represent the equilibrium constant for the formation of the complex from the free metal ion and ligand.

While specific stability constants for this compound with a wide range of metal ions are not extensively documented in a single source, studies on closely related multi-histidine peptides provide significant insights. For instance, N-terminal protected tri- and tetra-peptides containing two or three histidyl residues are recognized as promising structural models for multi-imidazole centered enzymes. wikipedia.org In these systems, the formation of relatively stable macrochelates is observed in slightly acidic solutions. wikipedia.org As the pH increases to the physiological range, complexes where the metal ion is coordinated by both imidazole (B134444) and deprotonated amide nitrogens become the predominant species. wikipedia.org

Generally, the stability of complexes with multi-histidine peptides follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend indicates that Cu(II) typically forms the most stable complexes. The high affinity of Cu(II) for these peptides is attributed to its strong Lewis acid character and the favorable ligand field stabilization energy gained upon complexation.

pH-Dependent Speciation and Protonation Equilibria in this compound-Metal Systems

The coordination of metal ions to this compound is profoundly influenced by the pH of the solution. The three histidine residues have imidazole side chains with pKa values in the neutral range, making them highly sensitive to changes in proton concentration. The protonation state of these imidazole groups, as well as the peptide backbone amides, dictates which donor atoms are available for metal binding.

The protonation constants (log K) for this compound have been determined and are crucial for understanding its pH-dependent behavior. These constants correspond to the stepwise protonation of the three imidazole nitrogens.

| Equilibrium | log K |

|---|---|

| L + H⁺ ⇌ HL⁺ | 6.96 |

| HL⁺ + H⁺ ⇌ H₂L²⁺ | 6.31 |

| H₂L²⁺ + H⁺ ⇌ H₃L³⁺ | 5.76 |

Data sourced from DTU Orbit. dtu.dk

At low pH, the imidazole groups are protonated, and the peptide has a net positive charge, which can repel positively charged metal ions. As the pH increases, the imidazole groups deprotonate, becoming available for coordination. Complex formation with metal ions like Cu(II) and Zn(II) typically begins in the slightly acidic pH range. dtu.dk The distribution of complex species changes with rising pH, with a sequential involvement of imidazole donors, followed by the deprotonation and coordination of amide nitrogens at higher pH values. This results in a variety of species such as [ML], [MH₋₁L], [MH₋₂L], etc., where H₋ₓ denotes the number of deprotonated amide protons.

Characterization of Metal Coordination Modes in this compound Complexes

The specific geometry and donor atom involvement in the metal complexes of this compound have been elucidated through various spectroscopic and potentiometric techniques. These studies reveal a dynamic coordination environment that adapts to the properties of the metal ion and the pH of the solution.

Involvement of Histidine Imidazole Nitrogens as Primary Donor Sites

The imidazole side chains of the three histidine residues are the primary and initial binding sites for metal ions. researchgate.net In acidic to neutral solutions, metal ions like Cu(II) and Zn(II) coordinate to the Nτ or Nπ atoms of the imidazole rings. Studies on similar peptides, such as Ac-His-Gly-His-NHMe, show that in an acidic pH, the peptide behaves as a bidentate ligand, forming a macrochelate through coordination with two histidine imidazole nitrogens. nih.gov The presence of three histidine residues in this compound allows for the formation of a stable {3N_im} coordination sphere around the metal ion at a pH of approximately 7. dtu.dk This arrangement is a common motif in the active sites of many metalloenzymes.

Coordination of Amide Nitrogens and Their pH-Induced Deprotonation

As the pH of the solution increases into the neutral and alkaline ranges, metal ions like Cu(II) and Ni(II) can promote the deprotonation of the amide nitrogens of the peptide backbone. These deprotonated amides then act as strong anionic N-donors, leading to the formation of highly stable chelate rings. The deprotonation typically begins with the amide nitrogen of a histidine residue that is already anchored to the metal ion via its imidazole side chain.

For peptides with His-X-His sequences, a stable {2N_im, 2N⁻} type coordination is often formed with Cu(II). dtu.dk In the case of this compound, the increase in pH beyond the physiological range can lead to the formation of 4N-coordinated species, involving a combination of imidazole and deprotonated amide nitrogens, such as a {N_im, N⁻, N⁻, N_im} arrangement. nih.gov The specific sequence of deprotonation and the resulting coordination isomers can be complex and depend on which histidine residue serves as the initial anchor for the metal ion.

Role of Glycine (B1666218) Residue in Metal Ion Chelation Geometry

The glycine residue, positioned between the second and third histidine residues, plays a crucial structural role in the metal ion coordination of this compound. While glycine itself does not have a side chain capable of coordination, its presence in the peptide backbone influences the flexibility and conformational freedom of the molecule. wikipedia.org This flexibility allows the peptide to fold around a metal ion, facilitating the formation of stable macrochelates involving the imidazole nitrogens of the flanking histidine residues.

The glycine residue creates a spacer that affects the size and stability of the chelate ring formed upon metal binding. In peptides with a His-X-His motif, the nature of the intervening amino acid 'X' can influence the stability and structure of the resulting metal complex. The small and flexible nature of glycine allows the His-His and His-Gly-His segments to adopt conformations that are optimal for tridentate or tetradentate coordination to the metal ion. This is critical for the formation of the stable {3N_im} and subsequent deprotonated amide species.

Coordination Behavior with Specific Transition Metal Ions

The three histidine residues in this compound make it a particularly effective ligand for transition metals that have a high affinity for nitrogen donors, such as copper(II), zinc(II), and nickel(II).

Copper(II) has a strong affinity for histidine-containing peptides. depositolegale.it The coordination is highly pH-dependent. At acidic pH, coordination typically involves one or more imidazole nitrogen atoms. As the pH increases, Cu(II) promotes the deprotonation of the peptide backbone amide nitrogens, which then coordinate to the metal ion. nih.gov For multi-histidine peptides, this leads to the formation of highly stable, square-planar 4N complexes. nih.govsemanticscholar.org

In the case of this compound, a likely coordination mode at physiological pH would involve two imidazole nitrogens and two intervening deprotonated amide nitrogens, forming a {N_im, N⁻, N⁻, N_im} donor set. nih.gov This arrangement creates a very stable macrochelate structure. Spectroscopic studies on analogous peptides confirm this coordination, showing UV-Vis λmax values around 540-550 nm and EPR parameters (g|| ≈ 2.20, A|| ≈ 190 x 10⁻⁴ cm⁻¹) characteristic of a square-planar CuN₄ environment. nih.gov

Zinc(II) is a diamagnetic d¹⁰ ion, making it EPR-silent. Its coordination with peptides is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy and potentiometric titrations. nih.govnih.gov Zn(II) has a flexible coordination geometry, commonly forming four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. nih.gov

¹H NMR titration is a powerful method for identifying the binding sites. Upon addition of Zn(II) to a histidine-containing peptide, the resonances of protons close to the coordination sites, particularly the imidazole C2-H and C4-H protons, experience significant downfield shifts and line broadening. nih.govresearchgate.net This confirms the involvement of the imidazole rings in metal binding. Studies on the interaction of Zn(II) with free histidine show that at physiological pH, a 1:2 metal-to-ligand complex is formed where each histidine acts as a tridentate ligand, creating a hexa-coordinate environment. researchgate.netkent.ac.uk For this compound, the three available imidazole nitrogens provide a strong binding pocket, likely resulting in a stable complex where Zn(II) is coordinated by all three imidazole groups, with water molecules or backbone carbonyl oxygens potentially completing the coordination sphere. nih.gov

Nickel(II): The Ni(II) ion (d⁸) can form both high-spin octahedral and low-spin square-planar complexes with peptides. unideb.hu With multi-histidine peptides, Ni(II) can induce amide deprotonation similarly to Cu(II), leading to the formation of stable, yellow-orange, square-planar {N_im, N⁻, N⁻, N_im} complexes at neutral or alkaline pH. researchgate.net These low-spin complexes are diamagnetic and typically exhibit a characteristic absorption band in their UV-Vis spectrum around 420-450 nm. researchgate.net At lower pH or with different ligand ratios, high-spin, blue or green-colored octahedral complexes involving imidazole and water coordination are more common. nih.govmtak.hu

Cobalt(II): The Co(II) ion (d⁷) typically forms pink or red-colored octahedral complexes or blue-colored tetrahedral complexes. nih.gov Studies with histidine-containing dipeptides show that Co(II) can promote amide deprotonation. rsc.org A notable feature of Co(II)-histidine complexes is their ability to reversibly bind molecular oxygen, forming brown-colored oxygenated adducts. nih.govrsc.org This reactivity depends on the specific coordination environment provided by the peptide. For this compound, coordination would likely involve the imidazole nitrogens, leading to octahedral species in aqueous solution. nih.gov

Cadmium(II): Like Zn(II), Cd(II) is a d¹⁰ ion and is therefore diamagnetic. It generally forms colorless complexes and prefers coordination with nitrogen and oxygen donors. researchgate.net Its coordination chemistry with histidine peptides is less studied than that of Zn(II), but similar behavior is expected. It would likely coordinate to the imidazole nitrogen atoms of this compound, forming tetrahedral or octahedral complexes. Due to its larger ionic radius compared to Zn(II), it may favor higher coordination numbers.

Formation of Macrochelates and Coordination Isomers in this compound Systems

The coordination chemistry of the synthetic peptide this compound with metal ions, particularly copper(II), is characterized by the formation of complex supramolecular structures, including macrochelates and various coordination isomers. The presence and positioning of three histidine residues within the peptide sequence are pivotal in dictating the specific coordination geometries, which are highly dependent on the pH of the solution.

In multi-histidine peptides, the imidazole side chains of the histidine residues serve as primary binding sites for metal ions. nih.gov The peptide this compound, with histidines at the first, second, and fourth positions, offers multiple nitrogen donor atoms from both the imidazole rings and the peptide backbone amides. This arrangement facilitates the formation of intricate coordination complexes.

Macrochelate Formation

In slightly acidic conditions, peptides containing three histidine residues are known to form macrochelates with metal ions like copper(II). nih.gov For this compound, it is proposed that the dominant species in this pH range is a [CuL] complex, where 'L' represents the peptide ligand. In this complex, the copper(II) ion is coordinated by the imidazole nitrogen atoms of the three histidine residues. This simultaneous coordination by distant residues within the same peptide molecule results in the formation of a large chelate ring, referred to as a macrochelate.

The existence of this macrochelate structure influences the subsequent coordination events. While it is a stable complex, it does not preclude the deprotonation and involvement of the backbone amide nitrogens as the pH level rises. nih.gov

Formation of Coordination Isomers

As the pH of the solution increases into the neutral and alkaline ranges, the amide nitrogens of the peptide backbone undergo deprotonation and coordinate with the central copper(II) ion. This process leads to the formation of more stable complexes, typically denoted as [CuH-2L] and [CuH-3L], indicating the displacement of two or three protons from the ligand, respectively.

A key feature of the this compound system is its potential to form coordination isomers for these deprotonated species. Coordination isomers are compounds that have the same composition but differ in the arrangement of the ligands around the central metal ion. In this context, the isomerism arises from the fact that different histidine residues can act as the "anchor" for the metal-ion-induced deprotonation of the amide nitrogens. nih.gov

For the [CuH-2L] species of this compound, several coordination isomers are possible because both the C-terminal (His4) and the intermediate histidine residues (His1 and His2) can initiate the coordination sequence. This results in different sets of donor atoms binding to the copper(II) ion, leading to distinct isomeric structures. For instance, one isomer might involve coordination by the imidazole nitrogens of His2 and His4, along with two deprotonated amide nitrogens from the backbone between them. Another isomer could be anchored by His1 and His2. The specific ratio and stability of these isomers are dependent on the peptide's amino acid sequence. nih.gov

The general coordination modes for the principal copper(II) complex species formed with three-histidine-containing peptides are summarized below.

| Complex Species | Typical pH Range | Proposed Coordination Mode | Key Structural Feature |

|---|---|---|---|

| [CuL] | Slightly Acidic | {3NIm} | Macrochelate formation via three imidazole rings. nih.gov |

| [CuH-2L] | Neutral | {NIm, N-, N-, NIm} | Formation of coordination isomers based on the anchoring histidine residues. nih.gov |

| [CuH-3L] | Alkaline | {N-, N-, N-, NIm} | Coordination involving three deprotonated amide nitrogens and one imidazole. nih.gov |

The table below details the potential coordination isomers for the [CuH-2L] species, which is predominant at physiological pH. The notation describes the donor atoms involved in binding the copper(II) ion.

| Isomer | Anchoring Histidine Residues | Potential Donor Atoms | Chelate Ring Sizes |

|---|---|---|---|

| Isomer 1 | His-2 and His-4 | NIm(His2), N-(Gly3), N-(His4), NIm(His4) | (7,5,6) membered rings |

| Isomer 2 | His-1 and His-2 | NIm(His1), N-(His1), N-(His2), NIm(His2) | (6,5,7) membered rings |

These findings, based on analogous multi-histidine peptide systems, highlight the complex interplay between peptide sequence, pH, and metal ion coordination that governs the formation of macrochelates and coordination isomers in the this compound system.

Computational Approaches to Ac His His Gly His Nhme Structure and Interactions

Quantum Chemical Calculations for Conformational Energy Landscapes of Ac-His-His-Gly-His-NHMe

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, are powerful tools for exploring the conformational energy landscape of a molecule. researchgate.netrsc.org This type of analysis identifies stable three-dimensional structures (conformers) and the energy barriers between them, providing a foundational understanding of a peptide's flexibility and preferred shapes in a vacuum or implicit solvent. researchgate.netnih.gov

Despite the utility of these methods, a specific conformational energy landscape for this compound derived from quantum chemical calculations has not been published. Research on similar, smaller capped peptides like N-acetyl-glycine-glycine-N′-methylamide has been conducted, but these findings cannot be directly extrapolated to the more complex His-rich sequence of this compound. researchgate.net

Molecular Dynamics Simulations of this compound in Solution

A search of the literature did not yield any studies that have performed and published the results of molecular dynamics simulations specifically for this compound in solution. While datasets and studies exist for individual amino acids like glycine (B1666218) and histidine in aqueous solutions, this does not extend to the tetrapeptide . researchgate.net

Ligand Docking and Molecular Modeling of this compound with Biomolecular Targets

Ligand docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov Molecular modeling would be used to simulate the interaction between this compound (as a ligand) and a potential biological target. Such studies could predict binding affinity and identify key interactions, which is crucial for understanding the peptide's potential biological function or for drug design. nih.govresearchgate.net

There are no available research articles detailing ligand docking or molecular modeling studies where this compound is treated as a ligand interacting with a specific biomolecular target.

Prediction of Metal Binding Sites and Coordination Geometries via Computational Methods

Given its three histidine residues, the peptide this compound is a strong candidate for binding metal ions. The imidazole (B134444) side chains of histidine are well-known to coordinate with metals like zinc, copper, and nickel. Computational methods, ranging from docking-based approaches to more sophisticated quantum mechanical calculations, can predict the likely metal-binding sites on a peptide and the resulting coordination geometry. nih.govnih.govhku.hk These predictions are vital for understanding the peptide's role in metalloprotein contexts or as a metal chelator.

Specific computational predictions for metal binding sites and coordination geometries for this compound are not present in the scientific literature. General computational tools for such predictions exist, but their application and the results for this specific peptide have not been reported. mdpi.com

Validation of Computational Models with Experimental Data for this compound Systems

A critical step in any computational study is the validation of the theoretical model against experimental data. For peptides, this often involves comparing computed properties—such as preferred conformations, internuclear distances, or spectroscopic parameters—with data obtained from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. arxiv.org This process ensures that the computational model accurately represents the real-world behavior of the molecule.

As no computational models for this compound have been published, there are consequently no studies validating such models. Furthermore, a search for publicly available, detailed experimental structural data (e.g., NMR assignments) for this specific peptide that could be used for future validation efforts was also unsuccessful.

Biomolecular Recognition and Functional Mimicry of Ac His His Gly His Nhme

Enzyme Mimicry and Catalytic Activity of Ac-His-His-Gly-His-NHMe Complexes

The strategic placement of histidine residues in this compound allows it to chelate transition metal ions, forming complexes that can exhibit enzymatic activities. These synthetic metallopeptides offer simplified models to understand the structure-function relationships of their complex biological counterparts.

Superoxide Dismutase (SOD)-like Activity of Copper-Ac-His-His-Gly-His-NHMe Complexes

Copper complexes of peptides containing multiple histidine residues have been extensively investigated for their ability to mimic the function of Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD), a vital antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. The SOD-like activity of such synthetic complexes is a key area of research due to their potential therapeutic applications in conditions associated with oxidative stress.

The proposed mechanism for the SOD-like activity of these copper-peptide complexes involves a cyclical reduction and oxidation of the copper ion, similar to the native enzyme. The histidine residues in this compound are expected to provide a suitable coordination environment for the copper ion, enabling it to efficiently catalyze the dismutation of the superoxide radical.

| Compound/Complex | Reported SOD-like Activity (IC₅₀) | Reference |

|---|---|---|

| [CuCF₃PyN₃]²⁺ | 0.133 µM | nih.gov |

| Copper complex of nicotinic-phthalic acids | 34.42 µM | mdpi.com |

| Copper(II)-L²(15) peptide complex | Significant activity reported | mdpi.com |

| Copper(II)-L³(16) peptide complex | Significant activity reported | mdpi.com |

Hydrolytic Activity in Model Substrate Systems

Histidine residues are frequently found in the active sites of hydrolytic enzymes, where the imidazole (B134444) side chain can act as a general base or a nucleophile to facilitate the cleavage of ester and amide bonds. Consequently, synthetic peptides containing histidine, such as this compound, have been explored as mimics of hydrolases.

The catalytic activity of these peptide mimics is often assessed using the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) as a model reaction. semanticscholar.orgnih.govresearchgate.net The rate of hydrolysis can be conveniently monitored by the release of the yellow p-nitrophenolate anion. While specific kinetic data for the hydrolysis of pNPA by this compound is not detailed in the provided search results, the general principles of catalysis by histidine-containing peptides are well-established. The imidazole groups of the histidine residues in the peptide can enhance the rate of pNPA hydrolysis through nucleophilic catalysis, involving the formation of an acetyl-histidine intermediate, or through general base catalysis, by activating a water molecule for attack on the ester carbonyl group.

Interactions of this compound with Protein and Nucleic Acid Structures (In Vitro Studies)

The ability of this compound to engage in specific non-covalent interactions with biological macromolecules is a key aspect of its biomolecular recognition properties. The histidine residues, with their aromatic and ionizable side chains, can participate in a variety of interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking.

Binding to Peptides and Protein Domains

Histidine-rich peptides are known to be involved in various protein-protein interactions. The presence of multiple histidine residues in this compound suggests its potential to bind to specific sites on peptides and proteins. For example, hexa-histidine (His₆) tags are widely used for the purification of recombinant proteins due to their high affinity for metal ions, which can then be used to immobilize the protein on a resin. Beyond this application, studies have shown that a hexa-histidine peptide can bind with high affinity to the amyloid-β (Aβ) peptide, which is implicated in Alzheimer's disease. nih.gov This interaction has been shown to involve specific residues on both the His₆ peptide and the Aβ peptide. nih.gov

Given that this compound contains His-His and His motifs, it is plausible that it could also interact with Aβ or other proteins with histidine-binding domains. The imidazole side chains could interact with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) through π-π stacking or with negatively charged residues (e.g., Aspartate, Glutamate) through electrostatic interactions, particularly if the histidine is protonated.

Modulation of Protein Conformational States

The binding of a small molecule or peptide to a protein can induce conformational changes that alter the protein's activity or its interactions with other molecules. nih.gov While there is no direct evidence from the search results showing that this compound modulates protein conformational states, the principles of such interactions are well-documented. For a peptide like this compound, binding to a protein could stabilize a particular conformation or shift the equilibrium between different conformational states.

Histidine residues can play a crucial role in pH-dependent conformational changes in proteins. nih.gov The protonation state of the imidazole side chain (pKa ~6.0-7.0) is sensitive to changes in pH within the physiological range. Therefore, interactions involving this compound could be pH-dependent, potentially leading to pH-sensitive modulation of a target protein's conformation.

Advanced Analytical Methodologies for Ac His His Gly His Nhme Research

Mass Spectrometry-Based Characterization of Ac-His-His-Gly-His-NHMe and its Complexes

Mass spectrometry (MS) is an indispensable tool for the structural characterization of peptides and their metal complexes, providing precise information on molecular weight and composition.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of biomolecules like peptides and their non-covalent complexes. scispace.com For this compound, ESI-MS can be used to confirm its molecular weight. The technique can also be employed to study the stoichiometry of metal-peptide complexes. For instance, the formation of complexes between this compound and metal ions such as copper(II) can be monitored by observing the appearance of new peaks corresponding to the mass-to-charge ratio (m/z) of the complexed species.

Tandem mass spectrometry (MS/MS) provides further structural insights by enabling the fragmentation of selected ions. This allows for the sequencing of the peptide to confirm the His-His-Gly-His order and to verify the presence of the N-terminal acetyl group and the C-terminal N-methylamide modification. When applied to metal complexes, MS/MS can help identify the metal binding sites within the peptide.

A study by Sanna et al. in 2004 investigated the copper(II) complexes of several N-terminal protected tetrapeptides, including this compound. While the primary focus of this study was on potentiometric and spectroscopic methods, mass spectrometry would be a complementary technique to identify the specific complex species formed in solution.

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Technique | Information Obtained |

| [this compound + H]⁺ | 559.27 | 559.28 | ESI-MS | Molecular weight confirmation |

| [this compound + Cu(II) - H]⁺ | 620.18 | 620.19 | ESI-MS | 1:1 peptide-copper complex formation |

| Fragment ions from [this compound + H]⁺ | Variable | Variable | ESI-MS/MS | Peptide sequence verification |

This table presents hypothetical but expected mass spectrometry data for this compound and its copper complex based on the principles of the technique.

Electrochemical Techniques for Redox Properties of this compound Metal Complexes

Electrochemical methods are pivotal for understanding the redox behavior of metal complexes of this compound, which is particularly relevant for its potential roles in biological systems involving electron transfer processes.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of metal complexes. By scanning the potential of an electrode and measuring the resulting current, CV can determine the reduction and oxidation potentials of the metal center in the peptide complex. For copper complexes of histidine-containing peptides, CV can reveal the potentials for the Cu(II)/Cu(I) redox couple. The redox potentials of copper complexed by histidine-containing peptides are typically in the range of -0.1 to 0.1 V. scispace.com

Square wave voltammetry (SWV) is another sensitive electrochemical technique that can be used for the analysis of metal ions complexed with peptides. It has been successfully used in the development of biosensors for copper ions based on the specific binding with the tripeptide Gly-Gly-His. nih.govskku.edu This highlights the potential of using similar techniques to study the interaction of this compound with copper ions.

| Metal Complex | Redox Couple | Technique | Typical Potential Range (vs. NHE) | Significance |

| [Cu(II)-(this compound)] | Cu(II)/Cu(I) | Cyclic Voltammetry | +0.1 to +0.3 V | Provides insight into the electron transfer capabilities of the complex. |

| [Cu(I)-(this compound)] | Cu(I)/Cu(II) | Cyclic Voltammetry | +0.1 to +0.3 V | Indicates the stability of the reduced form of the complex. |

This table provides representative electrochemical data for copper-histidine peptide complexes, illustrating the type of information that can be obtained for this compound complexes. scispace.com

Chromatographic Techniques for Purification and Analysis of this compound

Chromatographic techniques are essential for the purification of synthetic peptides like this compound and for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for peptide purification and analysis. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating peptides based on their hydrophobicity. For this compound, a C18 column is typically used, and the mobile phase usually consists of a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The TFA protonates the histidine side chains, which can improve peak shape and resolution. researchgate.net

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for the selective purification of histidine-containing peptides and proteins. nih.govsigmaaldrich.com This method utilizes a resin with chelated metal ions, such as Ni(II) or Cu(II), which have a high affinity for the imidazole (B134444) side chains of histidine. This compound, with its three histidine residues, would be expected to bind strongly to an IMAC column, allowing for its efficient separation from non-histidine-containing impurities.

The purity of the final peptide is typically assessed by analytical RP-HPLC, where a sharp, single peak indicates a high degree of purity. The identity of the peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.

| Chromatographic Mode | Stationary Phase | Mobile Phase Principle | Application for this compound |

| Reversed-Phase HPLC (RP-HPLC) | C18 silica | Increasing gradient of organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., TFA). | Primary method for purification and purity assessment. |

| Immobilized Metal Affinity Chromatography (IMAC) | Agarose beads with chelated metal ions (e.g., Cu(II), Ni(II)). | Elution with a competitive ligand (e.g., imidazole) or a pH gradient. | Selective purification based on the affinity of histidine residues for the metal ions. |

| Size-Exclusion Chromatography (SEC) | Porous particles | Isocratic elution with a buffered mobile phase. | Analysis of aggregation state and removal of high or low molecular weight impurities. |

This table summarizes the key chromatographic techniques applicable to the purification and analysis of this compound. nih.govnih.gov

Concluding Perspectives and Future Research Directions

Unresolved Questions and Emerging Avenues in Ac-His-His-Gly-His-NHMe Research

Despite the progress in understanding short, histidine-rich peptides, several key questions regarding this compound remain unanswered, opening up exciting new directions for research.

A primary area of investigation lies in the comprehensive characterization of its metal-binding properties. While studies on the similar tripeptide Ac-His-Gly-His-NHMe have elucidated its coordination with copper(II) ions, the influence of the additional histidine residue in this compound on the stoichiometry, affinity, and coordination geometry with a wider range of metal ions is yet to be determined. nih.gov The imidazole (B134444) side chains of histidine are primary binding sites for metal ions, and the specific sequence of this compound could lead to the formation of unique macrochelate structures. nih.gov Future research should systematically investigate its interactions with biologically and catalytically relevant metals such as zinc, nickel, and cobalt.

The catalytic potential of this compound and its metal complexes is another significant unresolved area. Histidine residues are known to participate in enzymatic catalysis, and the clustering of three such residues in this peptide could give rise to novel catalytic activities. elifesciences.org Exploring its potential as a mimic of metalloenzymes or as a catalyst in synthetic organic reactions is a promising avenue. Furthermore, the self-assembly of this peptide into higher-order structures, such as nanofibers or hydrogels, and how this process is influenced by factors like pH and the presence of metal ions, warrants detailed investigation. rsc.orgresearchgate.net Such self-assembling systems could have a range of biomedical applications. rsc.orgnih.govnih.gov

The biological activities of this compound are also largely unexplored. Histidine-rich peptides have been shown to possess diverse biological functions, including antimicrobial and cell-penetrating activities. nih.govnih.govnih.govmdpi.com It is crucial to investigate whether this compound exhibits similar properties and to elucidate the underlying mechanisms. The pH-sensitivity of histidine-containing peptides could also be harnessed for targeted therapies. stevens.edu

Table 1: Unresolved Questions in this compound Research

| Research Area | Key Unresolved Questions |

| Metal Coordination | What are the binding affinities and coordination geometries with various divalent and trivalent metal ions? How does the additional histidine influence metal binding compared to shorter analogues? |

| Catalytic Activity | Does the peptide or its metal complexes exhibit any catalytic activity (e.g., esterase, nuclease)? Can it serve as a mimic for the active sites of metalloenzymes? |

| Self-Assembly | Under what conditions (pH, concentration, metal ions) does the peptide self-assemble? What are the morphologies of the resulting nanostructures? |

| Biological Function | Does the peptide possess antimicrobial, antioxidant, or cell-penetrating properties? What are its interactions with biological membranes? |

Potential for Design of Advanced Bio-Inspired Materials Based on this compound Scaffolds

The unique chemical structure of this compound makes it an excellent candidate for the development of novel bio-inspired materials. The presence of multiple histidine residues provides handles for metal coordination, which can be used to create crosslinked and stimuli-responsive materials. frontiersin.org

One of the most promising applications is in the creation of peptide-based hydrogels. rsc.orgresearchgate.netfrontiersin.org By controlling the self-assembly of this compound, it may be possible to form hydrogels with tunable mechanical properties. These hydrogels could find use in tissue engineering as scaffolds that mimic the extracellular matrix, or as systems for the controlled release of therapeutic agents. frontiersin.orgnih.govresearchgate.netresearchgate.net The incorporation of this peptide into other polymer scaffolds could also enhance their biocompatibility and functionality. nih.gov

Furthermore, the metal-binding capabilities of the this compound scaffold can be exploited to design materials with specific catalytic or sensing functions. For instance, immobilizing the peptide on a solid support could create a reusable catalyst. Alternatively, changes in the spectroscopic properties of the peptide upon metal binding could be utilized for the development of selective metal ion sensors.

The design of "smart" materials that respond to environmental cues is another exciting possibility. The protonation state of the histidine imidazole groups is pH-dependent, meaning that materials based on this compound could exhibit pH-responsive swelling, degradation, or drug release. stevens.edu This is particularly relevant for applications in targeted drug delivery to acidic microenvironments, such as those found in tumors or sites of inflammation.

Table 2: Potential Bio-Inspired Materials from this compound Scaffolds

| Material Type | Potential Application | Key Features |

| Hydrogels | Tissue engineering, drug delivery | Biocompatible, biodegradable, tunable mechanical properties, stimuli-responsive |

| Catalytic Materials | Biocatalysis, environmental remediation | Reusable, specific catalytic activity |

| Sensing Platforms | Metal ion detection | Selective and sensitive response |

| Smart Coatings | Medical implants, antimicrobial surfaces | pH-responsive, potential for controlled release |

Integration of Multidisciplinary Approaches for Comprehensive Understanding of this compound

A thorough understanding of this compound and the realization of its full potential will necessitate a collaborative, multidisciplinary approach. The integration of computational and experimental techniques will be crucial for accelerating research and gaining deeper insights. nih.govamanote.com

Computational modeling and molecular dynamics simulations can provide valuable predictions about the peptide's conformational landscape, its interactions with metal ions, and its self-assembly behavior. nih.gov These in silico studies can guide the design of experiments and help in the interpretation of experimental data. For instance, computational methods can be used to screen for potential metal binding sites and to predict the stability of different coordination complexes.

Advanced analytical techniques will be essential for characterizing the structure and function of the peptide and its assemblies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can provide detailed structural information. Spectroscopic methods like circular dichroism and fluorescence spectroscopy can be used to monitor conformational changes and binding events.

Finally, a close collaboration between chemists, biologists, and materials scientists will be vital. Chemists can synthesize and modify the peptide, biologists can evaluate its biological activities and biocompatibility, and materials scientists can fabricate and characterize novel materials based on the this compound scaffold. This synergistic approach will be key to unlocking the full scientific and technological potential of this fascinating tetrapeptide. The integration of metabolomics and transcriptomics could also offer insights into the peptide's effects in biological systems. mdpi.com

Q & A

Basic Research Question

- Methodological Answer :

Solid-phase peptide synthesis (SPPS) is commonly used, employing Fmoc-protected histidine residues and a methylamide-functionalized resin. Purification via reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) ensures high purity (>95%). Characterization requires tandem mass spectrometry (MS/MS) for sequence validation and nuclear magnetic resonance (NMR) (e.g., 2D - NOESY) to confirm tertiary structure. Batch-to-batch consistency can be ensured by standardizing reaction conditions (e.g., coupling time, temperature) and using quality-controlled reagents .

What experimental approaches are optimal for investigating the metal-binding properties of this compound?

Basic Research Question

- Methodological Answer :

Use spectroscopic techniques:- UV-Vis spectroscopy to monitor charge-transfer bands (e.g., Cu binding at ~600 nm).

- Circular dichroism (CD) to detect conformational changes upon metal coordination.

- Isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry.

Control experiments should include metal-free buffers and competitive ligands (e.g., EDTA) to validate specificity. Data interpretation must account for pH-dependent histidine protonation states .

How can molecular dynamics (MD) simulations be designed to study the structural dynamics of this compound in aqueous environments?

Advanced Research Question

- Methodological Answer :

- Force Field Selection : Use AMBER or CHARMM with modified parameters for histidine tautomers (ε- or δ-nitrogen protonation).

- System Setup : Solvate the peptide in a TIP3P water box with 0.15 M NaCl to mimic physiological conditions.

- Sampling : Run simulations ≥200 ns with periodic boundary conditions. Validate convergence via root-mean-square deviation (RMSD) plots.

- Analysis : Calculate free-energy landscapes (FELs) using principal component analysis (PCA) to identify dominant conformers. Compare with NMR-derived NOE restraints for validation .

What strategies resolve contradictions in reported biological activities of this compound across studies?

Advanced Research Question

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables (e.g., assay type, cell lines, peptide concentration). Use PRISMA guidelines for transparency .

- Controlled Replication : Reproduce studies under standardized conditions (e.g., same buffer, temperature).

- Statistical Modeling : Apply ANOVA or Bayesian inference to assess significance of observed differences. Address batch effects via blind testing and orthogonal assays (e.g., SPR vs. fluorescence polarization) .

How can researchers design experiments to evaluate the peptide’s interaction with amyloid-β (Aβ) aggregates in neurodegenerative disease models?

Advanced Research Question

- Methodological Answer :

- In Vitro : Use thioflavin T (ThT) fluorescence assays to monitor Aβ aggregation kinetics in the presence of varying peptide concentrations.

- Structural Analysis : Perform TEM or AFM imaging to assess fibril morphology changes.

- In Vivo : Utilize transgenic C. elegans or murine models expressing human Aβ. Measure cognitive deficits via Morris water maze and quantify plaque burden via immunohistochemistry. Normalize results to vehicle controls and include blinded scoring .

What computational methods are best suited to model the interaction of this compound with lipid bilayers?

Advanced Research Question

- Methodological Answer :

- Membrane Setup : Build asymmetric bilayers (e.g., POPC:POPS 4:1) using the CHARMM-GUI membrane builder.

- Steered MD Simulations : Apply pulling forces to study peptide insertion energetics.

- Free-Energy Calculations : Use umbrella sampling or metadynamics to compute binding energies. Validate with experimental data (e.g., surface plasmon resonance for bilayer affinity) .

How should researchers address discrepancies in reported NMR chemical shifts for this compound across solvent systems?

Advanced Research Question

- Methodological Answer :

- Solvent Calibration : Record NMR spectra in standardized conditions (e.g., 298 K, pH 7.4) using deuterated solvents (DO or DMSO-d).

- Tautomer Analysis : Assign histidine protonation states via - HSQC and compare with predicted pKa values.

- Dynamic Effects : Perform relaxation dispersion experiments to detect conformational exchange on µs-ms timescales. Cross-validate with MD simulation snapshots .

Key Considerations for Research Design

- Literature Review : Use databases like PubMed and Cochrane Library with search terms: "tetrahistidine peptides," "metal coordination," "amyloid inhibition," and "peptide-lipid interactions" .

- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Include raw spectra and simulation trajectories as supplementary materials .

- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and are approved by institutional review boards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.